N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide
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Overview
Description
N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide is a complex organic compound that features a chromenone core linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the pyridine moiety through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the chromenone core.
Substitution: Various substituents can be introduced at different positions on the chromenone or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce functional groups like halides or alkyl groups .
Scientific Research Applications
N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide: Shares a similar pyridine moiety but differs in the chromenone core.
N-Hydroxy-2-(((2-(6-methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)(methyl)amino)pyrimidine-5-carboxamide: Contains a similar pyridine structure but with additional functional groups.
Uniqueness
N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide is unique due to its specific combination of a chromenone core and a methoxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15N3O4 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C17H15N3O4/c1-9(18)20-11-4-5-13-12(7-11)15(21)16(22)17(24-13)10-3-6-14(23-2)19-8-10/h3-8,22H,1-2H3,(H2,18,20) |
InChI Key |
YJXBDNRCYJTDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CN=C(C=C3)OC)N |
Origin of Product |
United States |
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